RXFP1 receptor agonist-6, also known as SA10SC-RLX, is a novel compound that has emerged from the modification of the relaxin B chain. This compound represents a new class of RXFP1 agonists characterized by its long-lasting effects and suitability for subcutaneous administration. The development of RXFP1 receptor agonist-6 is aimed at enhancing the therapeutic potential of relaxin, particularly in conditions such as heart failure and fibrosis, where RXFP1 signaling plays a critical role.
The compound was synthesized through a series of modifications to the relaxin B chain, resulting in peptides with improved potency and stability in physiological environments. These modifications include alterations to the C-terminal amino acids and the introduction of fatty acid spacers, which enhance the bioavailability and half-life of the agonist .
RXFP1 receptor agonist-6 is classified under small molecule agonists targeting the relaxin family peptide receptors, specifically RXFP1. This receptor is a member of the G protein-coupled receptor family and is involved in various signaling pathways that regulate cardiovascular functions, tissue remodeling, and anti-fibrotic responses .
The synthesis of RXFP1 receptor agonist-6 involved stepwise modifications to optimize its pharmacological properties. Techniques included solid-phase peptide synthesis and strategic mutations to enhance receptor binding affinity and stability .
The synthesis process typically involves:
RXFP1 receptor agonist-6 has a complex molecular structure characterized by its single-chain configuration derived from relaxin. The structural modifications enable it to maintain a helical conformation that is crucial for receptor interaction .
Molecular modeling studies have shown that RXFP1 receptor agonist-6 interacts with specific residues within the RXFP1 receptor, particularly within its leucine-rich repeat domain. This interaction is essential for activating downstream signaling pathways .
The activation of RXFP1 by RXFP1 receptor agonist-6 triggers several biochemical reactions:
Functional assays have demonstrated that RXFP1 receptor agonist-6 can induce cAMP accumulation in a dose-dependent manner, confirming its efficacy as an agonist. The EC50 value has been reported in the nanomolar range, indicating high potency .
The mechanism through which RXFP1 receptor agonist-6 exerts its effects involves binding to the RXFP1 receptor, leading to conformational changes that activate intracellular signaling cascades. These cascades include:
Studies indicate that RXFP1 activation leads to downstream effects such as upregulation of vascular endothelial growth factor (VEGF), promoting angiogenesis and improving tissue perfusion .
RXFP1 receptor agonist-6 is characterized by:
The compound exhibits stability under physiological conditions, with a half-life suitable for therapeutic applications. It shows minimal degradation in serum, making it an attractive candidate for chronic administration .
RXFP1 receptor agonist-6 has potential applications in various therapeutic areas:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 36548-09-1
CAS No.: 541506-71-2
CAS No.: 501131-87-9